N-(1H-Imidazole-1-carbonyl)glycine
Description
Properties
CAS No. |
59643-41-3 |
|---|---|
Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(imidazole-1-carbonylamino)acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-6(12)9-2-1-7-4-9/h1-2,4H,3H2,(H,8,12)(H,10,11) |
InChI Key |
PCDXNQBNCFKFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented method for synthesizing N-(1H-Imidazole-1-carbonyl)glycine involves CDI as a coupling agent. CDI activates the carboxylic acid group of glycine, facilitating nucleophilic attack by the imidazole nitrogen. The reaction proceeds under anhydrous conditions in solvents such as dichloromethane or tetrahydrofuran (THF) at ambient temperature.
The mechanism unfolds in three stages:
- Activation : CDI reacts with glycine to form an acylimidazole intermediate, releasing carbon dioxide.
- Nucleophilic Substitution : Imidazole attacks the activated carbonyl, displacing the imidazole leaving group.
- Purification : The crude product is isolated via crystallization or chromatography, yielding >85% purity.
Industrial-Scale Production
Industrial protocols optimize batch reactors for scalability. A typical setup involves:
- Reagents : Glycine (1.0 equiv), CDI (1.2 equiv), imidazole (1.5 equiv).
- Conditions : Anhydrous THF, 25°C, 12-hour reaction time.
- Yield : 78–82% after recrystallization from ethyl acetate.
Table 1: CDI-Mediated Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran | |
| Temperature | 25°C | |
| Reaction Time | 12 hours | |
| Yield | 78–82% |
Multi-Step Synthesis via Alkylation and Hydrogenolysis
Alkylation of Imidazole Derivatives
An alternative route begins with alkylating 1-methylimidazole with tert-butyl bromoacetate in the presence of diisopropylethylamine. This step installs an acetic acid unit, yielding a tert-butyl-protected intermediate (e.g., compound 2 in JSTAGE studies). Key conditions:
Catalytic Hydrogenolysis
The tert-butyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step generates a secondary amine intermediate (compound 3 ), critical for downstream functionalization.
Guanidinylation and Cyclization
Subsequent treatment with S-methylisothiourea and mercury(II) chloride introduces a guanidine group, forming a silyl-protected intermediate (compound 5 ). Desilylation with tetrabutylammonium fluoride (TBAF) yields the alcohol (compound 6 ), which undergoes mesylation and azide substitution to finalize the imidazole-carbonyl-glycine backbone.
Enzymatic N-Formimidoylation
Orf1 Enzyme-Catalyzed Modification
A novel enzymatic pathway employs the flavin-dependent enzyme Orf1 to attach an N-formimidoyl group to glycinothricin using glycine as a substrate. This method highlights:
- Substrate Specificity : Orf1 accepts glycinothricin and analogs with 3-aminopropionyl or 4-aminobutyl sidechains.
- Isotopic Labeling : Experiments with ¹⁵N- and ¹³C-glycine confirm the formimidoyl group originates from intact glycine.
Table 2: Enzymatic Synthesis Metrics
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Orf1 | |
| Cofactor | FAD | |
| Kₘ (Glycine) | 196 μM | |
| kcat | 3.08 min⁻¹ |
Alternative Methods: Grignard Reactions and Silylation
Grignard Reagent Approaches
Grignard reactions with 2-lithio-1-methylimidazole and aldehydes/ketones produce (1-methyl-1H-imidazol-2-yl)methanol derivatives, which are oxidized to carbonyl compounds. For example:
Silylation-Protection Strategies
Silyl ether protection (e.g., tert-butyldimethylsilyl chloride) stabilizes intermediates during multi-step syntheses. This method avoids side reactions during guanidinylation and azide substitutions.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions
N-(1H-Imidazole-1-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Imidazole N-oxide derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
N-(1H-Imidazole-1-carbonyl)glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-Imidazole-1-carbonyl)glycine involves its interaction with specific molecular targets. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between N-(1H-Imidazole-1-carbonyl)glycine and related glycine derivatives:
Reactivity and Stability
- This compound: Reacts with nitrous acid (HNO₂) to form nitroso derivatives, which are less stable than sulfonyl or acyl derivatives.
- N-(Benzyloxycarbonyl)glycine amide : The Cbz group enhances lipophilicity, improving blood-brain barrier penetration and anticonvulsant efficacy in rodent models .
- N,N-Carbonyl diimidazole: A versatile reagent for activating carboxyl groups in peptide synthesis.
Q & A
Q. What computational approaches are used to predict the reactivity of N-(1H-Imidazole-1-carbonyl)glycine in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the urea carbonyl group. Solvent effects (e.g., polarizable continuum models) simulate reactivity in biological matrices. Molecular dynamics (MD) simulations further explore interactions with enzymes, such as histidine decarboxylase .
Q. How does N-(1H-Imidazole-1-carbonyl)glycine interact with biological targets, and what assays are appropriate for evaluating its activity?
- Methodological Answer : The compound’s imidazole moiety may chelate metal ions in enzyme active sites. Use fluorescence polarization assays to study binding to zinc-dependent proteases (e.g., angiotensin-converting enzyme). For cellular uptake studies, radiolabel the glycine moiety (¹⁴C) and track accumulation in vitro using scintillation counting .
Q. What strategies resolve contradictions in reported data on the compound’s solubility and reactivity?
- Methodological Answer : Discrepancies often arise from varying solvent systems (e.g., DMSO vs. THF) or pH conditions. Perform controlled solubility studies using the shake-flask method with UV-Vis quantification. Reactivity contradictions (e.g., hydrolysis rates) can be addressed by standardizing buffer ionic strength and temperature (e.g., 25°C in 0.1 M PBS, pH 7.4) .
Methodological Notes
- Synthesis Optimization : Replace DCC with N,N'-diisopropylcarbodiimide (DIC) to reduce byproduct formation .
- Analytical Validation : Cross-validate NMR assignments using 2D experiments (HSQC, HMBC) to resolve overlapping signals .
- Computational Workflow : Use Gaussian or ORCA software for DFT calculations, and PyMOL/VMD for visualizing enzyme-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
